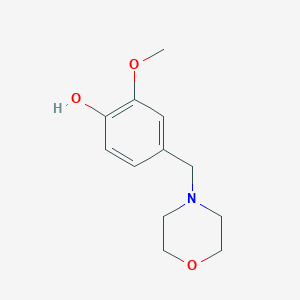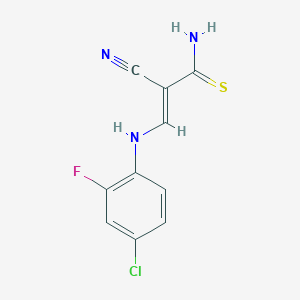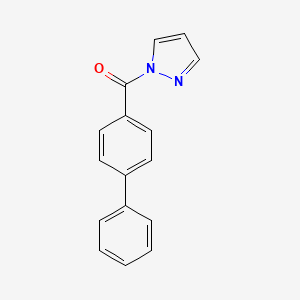
2-Methoxy-4-(morpholin-4-ylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(morpholin-4-ylmethyl)phenol is an organic compound with the molecular formula C12H17NO3 It is a phenolic compound that features a methoxy group and a morpholinylmethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(morpholin-4-ylmethyl)phenol typically involves the reaction of 2-methoxyphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux and using a solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(morpholin-4-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
2-Methoxy-4-(morpholin-4-ylmethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(morpholin-4-ylmethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds and participate in various non-covalent interactions, while the morpholinylmethyl group can enhance the compound’s solubility and binding affinity. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-methylphenol: Similar structure but lacks the morpholinylmethyl group.
4-Methoxyphenol: Contains a methoxy group but lacks the morpholinylmethyl group.
2,6-Dimethoxyphenol: Contains two methoxy groups but lacks the morpholinylmethyl group.
Uniqueness
2-Methoxy-4-(morpholin-4-ylmethyl)phenol is unique due to the presence of both the methoxy and morpholinylmethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and applications that are not possible with the similar compounds listed above.
Propriétés
IUPAC Name |
2-methoxy-4-(morpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-12-8-10(2-3-11(12)14)9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPYUEFSYJQQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline](/img/structure/B5850013.png)

![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)
![N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5850028.png)

![[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-thiophen-2-ylmethylideneamino]carbamimidothioate](/img/structure/B5850042.png)
![2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE](/img/structure/B5850047.png)

![7,8-Dihydrothiazolo[2,3-i]purine](/img/structure/B5850062.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)
![3-{[(4-Methylphenyl)carbamothioyl]sulfanyl}propanamide](/img/structure/B5850076.png)


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5850091.png)
